molecular formula C20H26N4O3S B2373442 N-(4-(methylthio)-1-oxo-1-(3-(4-oxoquinazolin-3(4H)-yl)piperidin-1-yl)butan-2-yl)acetamide CAS No. 2034201-87-9

N-(4-(methylthio)-1-oxo-1-(3-(4-oxoquinazolin-3(4H)-yl)piperidin-1-yl)butan-2-yl)acetamide

Cat. No.: B2373442
CAS No.: 2034201-87-9
M. Wt: 402.51
InChI Key: KINNXICBOCRNOI-UHFFFAOYSA-N
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Description

N-(4-(methylthio)-1-oxo-1-(3-(4-oxoquinazolin-3(4H)-yl)piperidin-1-yl)butan-2-yl)acetamide is an intricate compound with a molecular structure that suggests multifaceted applications in various scientific disciplines. The compound features a complex arrangement of functional groups, potentially imparting unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(methylthio)-1-oxo-1-(3-(4-oxoquinazolin-3(4H)-yl)piperidin-1-yl)butan-2-yl)acetamide can involve several steps, starting from basic organic compounds. For instance:

  • Step 1: Formation of the Quinazolinone Backbone

    • Starting Material: : Appropriate aniline derivative

    • Reagent: : Phosgene or carbonyldiimidazole (CDI)

    • Condition: : Reflux in an organic solvent like acetonitrile

    • Product: : Intermediate quinazolinone

  • Step 2: Piperidine Addition

    • Starting Material: : Intermediate quinazolinone

    • Reagent: : Piperidine

    • Condition: : Heating under reflux

    • Product: : Piperidine-quinazolinone intermediate

  • Step 3: Functionalization of Butanone Derivative

    • Starting Material: : 4-(methylthio)butanone

    • Reagent: : Acetic anhydride

    • Condition: : Stirring at room temperature

    • Product: : Acetylated butanone derivative

  • Step 4: Final Coupling Reaction

    • Starting Materials: : Piperidine-quinazolinone intermediate and acetylated butanone derivative

    • Reagent: : Coupling agents like DCC (Dicyclohexylcarbodiimide)

    • Condition: : Room temperature, with catalytic DMAP (4-Dimethylaminopyridine)

    • Product: : Final this compound

Industrial Production Methods

Scaling the synthesis for industrial purposes necessitates optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and large-scale batch processing in industrial organic synthesis labs are often employed.

Chemical Reactions Analysis

Types of Reactions

N-(4-(methylthio)-1-oxo-1-(3-(4-oxoquinazolin-3(4H)-yl)piperidin-1-yl)butan-2-yl)acetamide can undergo several chemical reactions such as:

  • Oxidation: : Conversion of the thioether group to sulfoxide or sulfone.

  • Reduction: : Reduction of the carbonyl group to an alcohol.

  • Substitution: : Electrophilic aromatic substitution on the quinazolinone moiety.

Common Reagents and Conditions

  • Oxidation: : m-Chloroperoxybenzoic acid (mCPBA) under mild conditions.

  • Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Bromination using bromine in acetic acid.

Major Products

  • Oxidation Products: : Sulfoxides and sulfones.

  • Reduction Products: : Alcohol derivatives.

  • Substitution Products: : Brominated quinazolinone derivatives.

Scientific Research Applications

N-(4-(methylthio)-1-oxo-1-(3-(4-oxoquinazolin-3(4H)-yl)piperidin-1-yl)butan-2-yl)acetamide finds applications across a spectrum of fields:

  • Chemistry: : As a reagent in synthesis and study of quinazolinone derivatives.

  • Biology: : Potentially as a ligand in studying receptor-ligand interactions.

  • Medicine: : Investigation of anticancer, antiviral, and antimicrobial properties.

  • Industry: : Utilized in the synthesis of advanced materials and chemical intermediates.

Mechanism of Action

The exact mechanism by which this compound exerts its effects can vary depending on its application:

  • Biological Pathways: : It may interact with cellular receptors or enzymes, inhibiting or promoting specific biochemical pathways.

  • Molecular Targets: : Targeting particular proteins, DNA or RNA sequences, or enzymes, influencing cell signaling, gene expression, or enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(methylthio)-1-oxo-1-(3-(4-oxoquinazolin-3(4H)-yl)pyrrolidin-1-yl)butan-2-yl)acetamide

  • N-(4-(methylthio)-1-oxo-1-(3-(4-oxoquinazolin-3(4H)-yl)morpholin-1-yl)butan-2-yl)acetamide

Uniqueness

The uniqueness of N-(4-(methylthio)-1-oxo-1-(3-(4-oxoquinazolin-3(4H)-yl)piperidin-1-yl)butan-2-yl)acetamide lies in its specific arrangement of functional groups, imparting distinct chemical and biological properties.

This compound stands out due to its robust quinazolinone backbone combined with a piperidinyl moiety and a methylthio group, which may contribute to its potential bioactivity and versatile chemical reactivity.

Properties

IUPAC Name

N-[4-methylsulfanyl-1-oxo-1-[3-(4-oxoquinazolin-3-yl)piperidin-1-yl]butan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3S/c1-14(25)22-18(9-11-28-2)20(27)23-10-5-6-15(12-23)24-13-21-17-8-4-3-7-16(17)19(24)26/h3-4,7-8,13,15,18H,5-6,9-12H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KINNXICBOCRNOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCSC)C(=O)N1CCCC(C1)N2C=NC3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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